Sodium dimethyl-1,3-oxazole-2-carboxylate is a sodium salt derivative of dimethyl-1,3-oxazole-2-carboxylic acid. This compound belongs to the oxazole family, which is characterized by a five-membered heterocyclic ring containing nitrogen and oxygen atoms. Oxazoles are known for their diverse applications in medicinal chemistry, materials science, and catalysis due to their unique structural properties and reactivity.
The compound can be synthesized through various chemical methods, often involving cyclization reactions of suitable precursors. The synthesis typically requires specific conditions to ensure high yield and purity.
Sodium dimethyl-1,3-oxazole-2-carboxylate is classified as a heterocyclic compound. It falls under the category of carboxylates, which are salts or esters of carboxylic acids.
The synthesis of sodium dimethyl-1,3-oxazole-2-carboxylate generally involves the following methods:
The cyclization process may involve multiple steps depending on the complexity of the starting materials. Key parameters include reaction time, concentration of reactants, and temperature control.
Sodium dimethyl-1,3-oxazole-2-carboxylate has a molecular formula of . The structure consists of a five-membered ring containing one nitrogen atom and one oxygen atom, with additional functional groups contributing to its reactivity.
InChI=1S/C5H5NO3.Na/c1-3-2-9-4(6-3)5(7)8;/h2H,1H3,(H,7,8);/q;+1/p-1
CC1=COC(=N1)C(=O)O
Sodium dimethyl-1,3-oxazole-2-carboxylate can participate in various chemical reactions typical of oxazoles:
The reactivity is influenced by the presence of functional groups on the oxazole ring. The conditions such as temperature and solvent choice play crucial roles in determining the outcome of these reactions.
The mechanism by which sodium dimethyl-1,3-oxazole-2-carboxylate exerts its chemical effects typically involves:
The specific pathways depend on the nature of the electrophile and other reaction conditions.
Sodium dimethyl-1,3-oxazole-2-carboxylate is generally characterized by:
Key chemical properties include:
Physical property data such as melting point and boiling point are often not specified but can be determined through experimental methods.
Sodium dimethyl-1,3-oxazole-2-carboxylate has several scientific uses:
CAS No.: 80584-90-3
CAS No.: 2764-91-2
CAS No.:
CAS No.: